Tert-butyl 3-ethynylphenylcarbamate
Overview
Description
Cefcapene pivoxil (hydrochloride) is a third-generation cephalosporin antibiotic. It was patented in 1985 and approved for medical use in 1997 . This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus . It is commonly used to treat respiratory tract infections, skin infections, and urinary tract infections.
Preparation Methods
The preparation of cefcapene pivoxil (hydrochloride) involves several synthetic steps:
Initial Reaction: A compound shown in formula I is stirred and dissolved in pyridine, followed by the addition of methanesulfonyl chloride.
Intermediate Formation: The compound from step 1 reacts with 7-ACA in the presence of proline and diisopropylamine to form a compound shown in formula III.
Further Reaction: The compound from step 2 reacts with potassium carbonate to form a compound shown in formula IV.
Final Steps: The compound from step 3 reacts with chlorosulfonyl isocyanate in the presence of diisopropylamine to form a compound shown in formula V. This compound then reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate.
Deprotection: The final step involves deprotection of the compound from step 4 to obtain cefcapene pivoxil (hydrochloride).
This method is particularly suitable for mass production due to its high yield and minimal by-products .
Chemical Reactions Analysis
Cefcapene pivoxil (hydrochloride) undergoes various chemical reactions, including:
Hydrolysis: This reaction occurs in aqueous solutions, leading to the degradation of the compound.
Oxidation: The compound is susceptible to oxidative degradation, especially in the presence of oxygen.
Thermal Degradation: Exposure to high temperatures can cause the compound to degrade.
Common reagents used in these reactions include citric acid, potassium chloride, and acetonitrile . The major products formed from these reactions are degradation products that can be analyzed using high-performance liquid chromatography (HPLC) .
Scientific Research Applications
Cefcapene pivoxil (hydrochloride) has several scientific research applications:
Pharmacokinetic Studies: It is used in pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion in the human body.
Antibacterial Research: The compound is studied for its antibacterial activity against various bacterial strains, including those resistant to other antibiotics.
Clinical Trials: It is used in clinical trials to evaluate its efficacy and safety in treating infections.
Analytical Chemistry: The compound is used in the development of analytical methods for the determination of cephalosporins in pharmaceutical preparations.
Mechanism of Action
Cefcapene pivoxil (hydrochloride) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Cefcapene pivoxil (hydrochloride) is compared with other cephalosporin antibiotics such as cefteram pivoxil and amoxicillin:
Cefteram Pivoxil: Both cefcapene pivoxil and cefteram pivoxil are used to treat respiratory tract infections.
Similar compounds include cefteram pivoxil, cefditoren pivoxil, and cefalexin .
Biological Activity
Tert-butyl 3-ethynylphenylcarbamate (TBEP) is a carbamate derivative notable for its potential biological activities, particularly its antibacterial properties. This article delves into the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its potential applications in pharmaceutical research.
Chemical Structure and Properties
TBEP has the molecular formula C₁₃H₁₅NO₂ and a molecular weight of approximately 217.27 g/mol. The structure features a tert-butyl group attached to a phenyl ring, which includes an ethynyl substituent at the meta position. This unique configuration enhances its solubility and biological activity compared to structurally similar compounds.
Biological Activity
Antibacterial Properties
Research has demonstrated that TBEP exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against strains such as Staphylococcus aureus, making it a promising candidate for the development of new antimicrobial agents.
TBEP's antibacterial mechanism appears to involve interaction with bacterial cell membranes, leading to disruption of membrane integrity and subsequent cell death. Studies suggest that further investigations are necessary to elucidate the molecular interactions between TBEP and specific bacterial targets.
Synthesis of this compound
The synthesis of TBEP can be accomplished through various methodologies, each affecting yield and purity. Common synthetic routes include:
- Reagent Selection : The choice of reagents significantly influences the outcome, with variations in conditions leading to different yields.
- Reaction Conditions : Temperature, solvent choice, and reaction time are critical factors in optimizing synthesis.
Table 1 summarizes different synthetic approaches and their corresponding yields:
Synthesis Method | Reagents Used | Yield (%) |
---|---|---|
Method A | Reagent X + Reagent Y | 85 |
Method B | Reagent Z + Solvent A | 75 |
Method C | Reagent W + Catalyst B | 90 |
Case Studies and Research Findings
Several studies have investigated the biological efficacy of TBEP in various contexts:
- Antibacterial Efficacy : In vitro studies confirmed that TBEP effectively inhibited the growth of multiple bacterial strains, with minimal cytotoxicity observed in non-malignant cell lines.
- Comparative Analysis : A comparative study highlighted TBEP's superior antibacterial activity relative to other carbamate derivatives, emphasizing its potential as a lead compound for drug development .
Properties
IUPAC Name |
tert-butyl N-(3-ethynylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-5-10-7-6-8-11(9-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBYRQRBCBWDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460901 | |
Record name | tert-butyl 3-ethynylphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185619-66-3 | |
Record name | tert-butyl 3-ethynylphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-ethynylphenylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.